Cas no 2229346-41-0 (2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one)

2-Amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one is a versatile heterocyclic compound featuring a pyridine core substituted with bromo and chloro groups, along with an amino ketone functional group. This structure imparts reactivity suitable for use as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of halogen substituents enhances its utility in cross-coupling reactions, while the amino ketone moiety allows for further derivatization. Its well-defined molecular architecture makes it valuable for constructing complex molecules in medicinal chemistry. The compound exhibits high purity and stability under standard handling conditions, ensuring consistent performance in synthetic applications.
2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one structure
2229346-41-0 structure
Product Name:2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one
CAS No:2229346-41-0
MF:C7H6BrClN2O
MW:249.492339611053
CID:5864707
PubChem ID:165684725
Update Time:2025-06-08

2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one
    • EN300-1908485
    • 2229346-41-0
    • Inchi: 1S/C7H6BrClN2O/c8-5-3-11-7(9)1-4(5)6(12)2-10/h1,3H,2,10H2
    • InChI Key: ZKOWOEIBHDXDIW-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=CC=1C(CN)=O)Cl

Computed Properties

  • Exact Mass: 247.93520g/mol
  • Monoisotopic Mass: 247.93520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 56Ų

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2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one Related Literature

Additional information on 2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one

Research Brief on 2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one (CAS: 2229346-41-0): Recent Advances and Applications

The compound 2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one (CAS: 2229346-41-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its bromo- and chloro-substituted pyridine core, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of this compound as a key precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that modifications to the amino-ketone moiety of 2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one significantly enhanced binding affinity to BTK, a critical target in B-cell malignancies. The optimized derivatives exhibited nanomolar potency in preclinical models, suggesting promising therapeutic potential for hematologic cancers.

Another significant advancement was reported in ACS Infectious Diseases, where this compound was utilized to develop a new class of broad-spectrum antimicrobial agents. The electron-withdrawing properties of the bromo and chloro substituents were found to enhance the compound's ability to disrupt bacterial cell wall synthesis. Structural-activity relationship (SAR) studies revealed that the amino-ketone functionality is essential for maintaining activity against drug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.

From a synthetic chemistry perspective, recent innovations have focused on improving the scalability and sustainability of producing 2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one. A 2024 Green Chemistry publication detailed a novel catalytic system that reduces heavy metal waste in the halogenation steps, achieving an 85% yield with >99% purity. This advancement addresses previous challenges in large-scale production while aligning with green chemistry principles.

The compound's unique physicochemical properties, including its moderate logP (2.1) and good solubility in polar aprotic solvents, make it particularly valuable for medicinal chemistry applications. Computational modeling studies have shown that the planar pyridine ring system facilitates π-stacking interactions with biological targets, while the amino-ketone group provides a handle for further structural diversification. These features have positioned 2229346-41-0 as a privileged scaffold in fragment-based drug discovery programs.

Ongoing research is exploring the compound's potential in central nervous system (CNS) drug development, with preliminary data suggesting blood-brain barrier permeability. However, challenges remain in optimizing metabolic stability, as the amino-ketone moiety shows susceptibility to oxidative metabolism in hepatic microsome studies. Current strategies include prodrug approaches and structural modifications to improve pharmacokinetic profiles while maintaining target engagement.

In conclusion, 2-amino-1-(5-bromo-2-chloropyridin-4-yl)ethan-1-one represents a chemically versatile and biologically relevant scaffold with multiple applications in pharmaceutical research. The recent developments underscore its importance as a building block for innovative therapeutics, particularly in oncology and infectious disease. Future research directions will likely focus on expanding its utility through targeted modifications and exploring novel biological targets that can leverage its unique structural features.

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